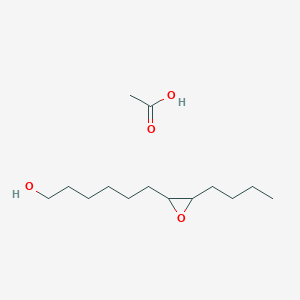
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol is an organic compound with a complex structure that includes both an acetic acid moiety and an epoxide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by the introduction of the acetic acid group. The reaction conditions often require the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
科学的研究の応用
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential applications in enzyme inhibition and drug development. The acetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
Acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol: shares similarities with other epoxide-containing compounds such as epichlorohydrin and glycidol.
Hexan-1-ol: and other long-chain alcohols also exhibit similar reactivity in terms of oxidation and reduction reactions.
Uniqueness
What sets this compound apart is the combination of an epoxide ring and an acetic acid group within the same molecule
特性
CAS番号 |
28254-05-9 |
|---|---|
分子式 |
C14H28O4 |
分子量 |
260.37 g/mol |
IUPAC名 |
acetic acid;6-(3-butyloxiran-2-yl)hexan-1-ol |
InChI |
InChI=1S/C12H24O2.C2H4O2/c1-2-3-8-11-12(14-11)9-6-4-5-7-10-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4) |
InChIキー |
LXYMOVNSKFAKPH-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(O1)CCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


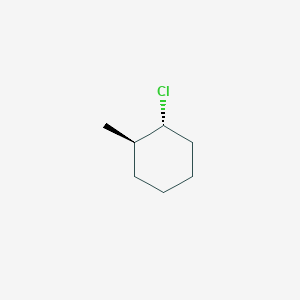
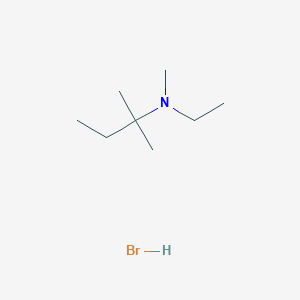
![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
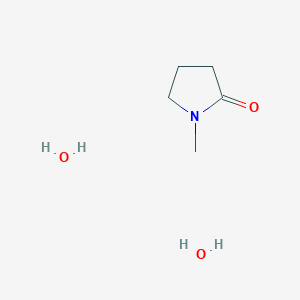
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
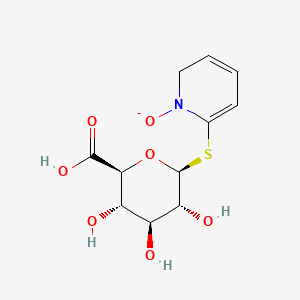
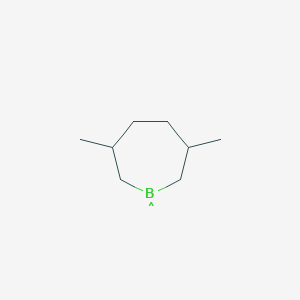
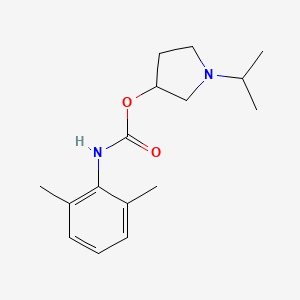
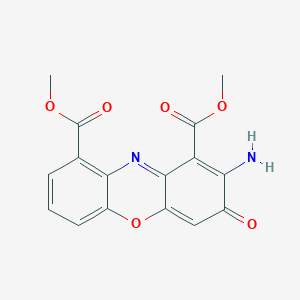
![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
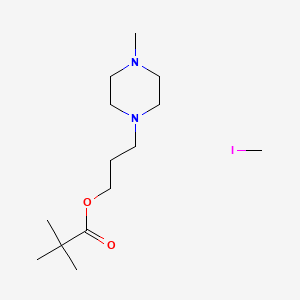

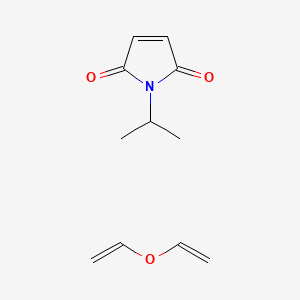
![2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B14675774.png)
